molecular formula C18H16N2O3 B1665352 Amfonelic acid CAS No. 15180-02-6

Amfonelic acid

Katalognummer: B1665352
CAS-Nummer: 15180-02-6
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: WHHHJDGNBVQNAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amfonelic acid is a research chemical known for its dopaminergic stimulant properties and antibiotic characteristics. It was discovered incidentally during research on the antibiotic nalidixic acid at Sterling-Winthrop. This compound has a higher potency and therapeutic index than cocaine or amphetamine, making it a significant compound for studying the brain’s reward system, dopamine pathways, and the dopamine transporter .

Vorbereitungsmethoden

The synthesis of amfonelic acid involves several steps, starting from the appropriate naphthyridine derivative. The general synthetic route includes:

Analyse Chemischer Reaktionen

Metabolic Reactions In Vivo

Amfonelic acid modifies neurotransmitter metabolism through specific interactions with dopamine pathways. In mouse striatal studies, administration (2.5–25 mg/kg) induced:

  • p-Tyramine reduction : Lasted ≥8 hours post-administration

  • m-Tyramine increase : Significant elevation observed between 2–24 hours

  • Homovanillic acid elevation : Detected within 4 hours

These changes reflect altered dopamine turnover and tyrosine hydroxylase activity, distinguishing its mechanism from amphetamine's primary action on newly synthesized dopamine .

ParameterEffectDuration
p-TyramineReduction≥8 hours
m-TyramineIncrease2–24 hours
Homovanillic acidIncrease≤4 hours

Pharmacological Reactions

This compound acts as a highly selective dopamine reuptake inhibitor , distinct from amphetamine's dopamine release mechanism . Key interactions include:

  • Dopamine transporter (DAT) binding : Prevents dopamine reuptake, increasing synaptic dopamine

  • Neuroprotective effects : Mitigates methamphetamine-induced dopamine neuron damage

  • Antipsychotic potentiation : Enhances haloperidol, trifluoperazine, and spiperone efficacy

Mechanistic ComparisonThis compoundAmphetamine
Dopamine SourceGranular storage poolNewly synthesized
Receptor ActivityDAT inhibitionDAT inhibition + release
Half-life~12 hoursShorter

Environmental and Biochemical Interactions

While primarily studied in neurological contexts, this compound demonstrates:

  • Enzyme interaction potential : Used in metabolic pathway studies

  • Material science applications : Exploited in polymer/coating development

  • Ecotoxicological relevance : Investigated for pharmaceutical pollution impact

These applications highlight its utility beyond traditional pharmacological research.

Wissenschaftliche Forschungsanwendungen

Dopamine Reuptake Inhibition

Amfonelic acid acts as a potent dopamine reuptake inhibitor (DRI) . Research has demonstrated that AFA exhibits a significantly higher potency compared to other stimulants like methylphenidate and dextroamphetamine. Specifically, studies indicate that AFA has a dopaminergic potency approximately 50 times that of methylphenidate . This makes it a valuable tool in understanding dopamine's role in various neurological conditions.

Neuroprotective Effects

This compound has been shown to provide neuroprotective effects against methamphetamine-induced damage to dopaminergic neurons. In experimental models, AFA treatment prevented the typical depletion of dopaminergic terminals caused by methamphetamine, suggesting its potential utility in protecting against neurotoxicity associated with stimulant abuse .

Interaction with Antipsychotic Drugs

AFA has been investigated for its ability to enhance the effects of certain antipsychotic medications such as haloperidol and trifluoperazine. This characteristic allows researchers to explore its potential in improving therapeutic outcomes for patients requiring dopaminergic modulation while minimizing side effects associated with traditional neuroleptics .

Behavioral Studies in Animal Models

  • Dopamine Function in Diabetic Rats : A study involving spontaneously diabetic Wistar-BB rats indicated that these animals displayed altered sensitivity to AFA's behavioral effects compared to controls. The results suggested a dysfunctional dopamine biosynthetic capacity in diabetic rats, highlighting AFA's role in understanding metabolic influences on dopaminergic function .
  • Effects of AFA on Neurotransmitter Levels : In another study, varying doses of AFA were administered to mice, resulting in significant changes in levels of p-tyramine and homovanillic acid within the striatum. These findings support the hypothesis that AFA can modulate dopamine turnover and synthesis .

Clinical Implications and Limitations

Despite its promising applications, this compound's clinical use has been limited due to adverse reactions observed in early trials. For instance, the drug was found to exacerbate symptoms in geriatric patients with depression and worsen psychotic symptoms in schizophrenia . These findings necessitate caution and further investigation into its safety profile before considering broader clinical applications.

Summary of Applications

Application AreaDescription
Dopamine Reuptake Inhibition Potent DRI with significantly higher potency than methylphenidate; useful for studying dopamine pathways.
Neuroprotection Protects against methamphetamine-induced neuronal damage; potential for therapeutic use in addiction contexts.
Antipsychotic Enhancement Enhances effects of typical antipsychotics; may improve treatment outcomes while reducing side effects.
Behavioral Studies Provides insights into dopamine function under varying physiological conditions (e.g., diabetes).

Wirkmechanismus

Amfonelic acid acts as a highly selective dopamine reuptake inhibitor. It interferes with the neuronal uptake of norepinephrine in the iris of rats but does not alter the concentrations of norepinephrine or dopamine in the whole mouse brain. This selective inhibition increases dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. It also displays neuroprotective effects against methamphetamine-induced damage to dopamine neurons .

Vergleich Mit ähnlichen Verbindungen

Amfonelic Acid ist aufgrund seiner hohen Potenz und Selektivität als Dopamin-Wiederaufnahmehemmer einzigartig. Ähnliche Verbindungen sind:

    Kokain: Ein bekanntes Stimulans, das ebenfalls die Dopamin-Wiederaufnahme hemmt, jedoch mit geringerer Selektivität.

    Amphetamin: Ein weiteres Stimulans, das die Dopaminfreisetzung erhöht, jedoch durch andere Mechanismen.

    Methylphenidat: Ein Dopamin-Wiederaufnahmehemmer mit geringerer Potenz im Vergleich zu this compound.

This compound zeichnet sich durch seine höhere Potenz und seinen höheren therapeutischen Index aus, was es zu einem wertvollen Werkzeug für die Forschung in der Neurophamakologie macht .

Biologische Aktivität

Amfonelic acid (AFA), also known as WIN 25,978, is a research chemical recognized for its dopaminergic stimulant properties and potential antibiotic effects. This compound has garnered attention in pharmacological studies due to its ability to influence dopamine metabolism and its interactions with various antipsychotic medications. This article delves into the biological activity of this compound, presenting critical findings from research studies, including data tables and case studies.

  • IUPAC Name : 2-(4-(2-amino-1-hydroxyethyl)-phenyl)-3-hydroxy-1H-quinolin-4-one
  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molar Mass : 308.34 g/mol

This compound primarily functions as a dopamine reuptake inhibitor (DRI) . It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased extracellular dopamine levels. This action is pivotal in understanding its effects on various neurochemical pathways.

Key Findings:

  • Dopamine Metabolism :
    • A study demonstrated that AFA significantly enhanced the accumulation of dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) when administered alongside haloperidol, a typical antipsychotic, indicating a facilitative effect on dopamine release .
    • In contrast, AFA attenuated the effects of clozapine on DOPAC concentrations, showcasing its differential impact on dopaminergic neurotransmission depending on the context of antipsychotic treatment .
  • Interaction with Antipsychotics :
    • The interaction of AFA with haloperidol and clozapine suggests a complex modulation of dopamine pathways. While it potentiates the effects of haloperidol, it suppresses those of clozapine, likely due to clozapine's own 5HT2 receptor antagonism .

Behavioral Studies

Behavioral experiments have shown that AFA can induce significant changes in locomotor activity and other behaviors associated with dopaminergic stimulation.

Case Study: Behavioral Effects in Rats

A study assessed the behavioral responses of rats treated with varying doses of AFA. Results indicated that doses ranging from 2.5 to 25 mg/kg resulted in significant alterations in behavior, including increased locomotion and reduced sensitivity to p-tyramine .

Pharmacological Comparisons

The following table summarizes the comparative potency and effects of this compound against other known stimulants:

CompoundDopaminergic ActivityHalf-LifeNotes
This compoundHigh~12 hoursPotent DRI; enhances haloperidol effects
MethylphenidateModerate~3 hoursCommonly used for ADHD; less selective
DextroamphetamineHigh~10 hoursPotent stimulant; similar effects

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties against methamphetamine-induced damage to dopamine neurons. This suggests potential therapeutic applications in neurodegenerative conditions where dopamine depletion is a concern .

Antimicrobial Activity

While initially discovered during antibiotic research, this compound's antimicrobial efficacy appears limited compared to other quinolones. Its minimum inhibitory concentration (MIC) against Escherichia coli is reported at 125 μg/mL, indicating weaker antibacterial activity than nalidixic acid .

Eigenschaften

IUPAC Name

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHJDGNBVQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164877
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15180-02-6
Record name Amfonelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15180-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfonelic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amfonelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMFONELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfonelic acid
Reactant of Route 2
Amfonelic acid
Reactant of Route 3
Reactant of Route 3
Amfonelic acid
Reactant of Route 4
Amfonelic acid
Reactant of Route 5
Reactant of Route 5
Amfonelic acid
Reactant of Route 6
Reactant of Route 6
Amfonelic acid
Customer
Q & A

Q1: What is amfonelic acid's primary mechanism of action?

A1: this compound primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.

Q2: How does this compound differ from amphetamine in its action on dopamine neurons?

A2: While both this compound and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while this compound mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]

Q3: What is the role of serotonin in this compound's action?

A5: this compound, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]

Q4: Does this compound affect other neurotransmitter systems?

A6: While this compound primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that this compound does not significantly alter noradrenaline metabolism. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. This compound has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of this compound and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.

Q7: How is this compound administered in animal studies?

A9: this compound is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]

Q8: What is the impact of this compound on animal behavior?

A10: this compound, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]

Q9: Does this compound show potential for treating memory impairment?

A11: Research suggests that this compound can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]

Q10: Are there any known toxic effects of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.

Q11: How does this compound interact with other drugs that affect dopamine levels?

A14: this compound can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]

Q12: Does this compound interact with the dopamine transporter (DAT)?

A15: Yes, this compound is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.

Q13: Are there any known drug-metabolizing enzyme interactions with this compound?

A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with this compound, it is crucial to consider such interactions in future research. Determining whether this compound induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.

Q14: What is the historical context of this compound research?

A17: this compound research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.